molecular formula C28H22N2O3 B2898978 2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde CAS No. 857037-82-2

2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2898978
CAS No.: 857037-82-2
M. Wt: 434.495
InChI Key: NBOBGBQOWWSZBX-UHFFFAOYSA-N
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Description

2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde is a useful research compound. Its molecular formula is C28H22N2O3 and its molecular weight is 434.495. The purity is usually 95%.
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Mechanism of Action

Target of Action

A structurally similar compound, naphthalen-2-yl 3,5-dinitrobenzoate (sf1), has been identified to have promising binding with theacetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function, and its inhibition can lead to an increase in acetylcholine, affecting nerve signal transmission.

Mode of Action

It can be inferred from the similar compound sf1 that it may interact with its target, ache, leading to the inhibition of the enzyme . This inhibition could result in an increase in acetylcholine levels, affecting nerve signal transmission.

Biochemical Pathways

Based on the potential target, it can be inferred that the cholinergic pathway might be affected due to the inhibition of ache . This could lead to an increase in acetylcholine, a neurotransmitter, resulting in altered nerve signal transmission.

Pharmacokinetics

The structurally similar compound sf1 was evaluated for toxicity and showed a significant rise in alkaline phosphatases (alp), bilirubin, white blood cells (wbc), and lymphocyte levels with a decrease in platelet count . These changes could potentially impact the bioavailability and overall pharmacokinetics of the compound.

Result of Action

Based on the potential target, it can be inferred that the inhibition of ache could lead to an increase in acetylcholine, affecting nerve signal transmission .

Properties

IUPAC Name

2-[2-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3/c31-18-24-12-6-7-13-27(24)33-19-28(32)30-26(21-9-2-1-3-10-21)17-25(29-30)23-15-14-20-8-4-5-11-22(20)16-23/h1-16,18,26H,17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOBGBQOWWSZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)COC4=CC=CC=C4C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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